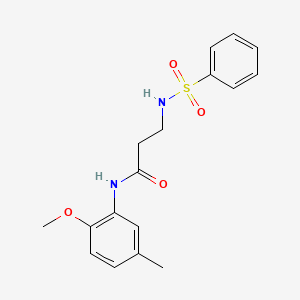
(4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine, also known as BAM, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. BAM belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as amphetamines and MDMA.
Mecanismo De Acción
The exact mechanism of action of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine is not fully understood, but it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a serotonin 5-HT2A receptor agonist. These mechanisms of action are similar to other psychoactive substances such as MDMA and amphetamines.
Biochemical and Physiological Effects
(4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which may contribute to its therapeutic effects. Additionally, (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine has been shown to increase heart rate and blood pressure, which may have implications for its use in clinical settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the effects of serotonin, norepinephrine, and dopamine on behavior and physiology. However, the high potency of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine also presents a challenge in dosing and ensuring the safety of lab animals.
Direcciones Futuras
There are several future directions for research on (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine. One area of interest is its potential use in combination with other psychoactive substances for the treatment of mental health disorders. Additionally, further studies are needed to fully understand the mechanism of action of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine and its effects on behavior and physiology. Finally, the safety and efficacy of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine in human clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine is a novel psychoactive substance that has shown promise for its potential therapeutic applications in the treatment of mental health disorders. Its high potency and selectivity for its target receptors make it a useful tool for studying the effects of serotonin, norepinephrine, and dopamine on behavior and physiology. Further research is needed to fully understand the mechanism of action of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine and its effects on behavior and physiology, as well as its safety and efficacy in human clinical trials.
Métodos De Síntesis
The synthesis of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine involves a multi-step process that starts with the reaction of 4-bromo-2-methylphenol with 2,4-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with ammonium acetate to form the final product, (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine. This synthesis method has been optimized to yield high purity and yield of (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine.
Aplicaciones Científicas De Investigación
(4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). In preclinical studies, (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine has shown promising results in reducing depressive-like behaviors and anxiety-related behaviors in animal models. Additionally, (4-bromo-2-methylphenyl)(2,4-dimethoxybenzyl)amine has been shown to enhance fear extinction learning, which may have implications for the treatment of PTSD.
Propiedades
IUPAC Name |
4-bromo-N-[(2,4-dimethoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-8-13(17)5-7-15(11)18-10-12-4-6-14(19-2)9-16(12)20-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRZOJOMVSHOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)

![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5869246.png)
![methyl 2-methyl-3-[(phenylacetyl)amino]benzoate](/img/structure/B5869254.png)


![3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5869271.png)
![N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5869291.png)
![N'-[4-(diethylamino)benzylidene]cyclopropanecarbohydrazide](/img/structure/B5869298.png)
![nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5869311.png)

